molecular formula C10H6ClNO B571659 1-Chloroisoquinoline-6-carbaldehyde CAS No. 1211528-19-6

1-Chloroisoquinoline-6-carbaldehyde

Cat. No. B571659
CAS RN: 1211528-19-6
M. Wt: 191.614
InChI Key: UGSADBAYHQRKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloroisoquinoline-6-carbaldehyde is an organic compound with the molecular formula C10H6ClNO and a molecular weight of 191.61 . It is commonly used in various fields of research .


Molecular Structure Analysis

The molecular structure of 1-Chloroisoquinoline-6-carbaldehyde consists of 10 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Chloroisoquinoline-6-carbaldehyde are not available, it’s known that quinoline derivatives can undergo various reactions. For instance, quinoline-2-carbaldehydes can react with arenes under the action of Brønsted superacid (TfOH) and Lewis acid (BF3·H2O), leading to products of electrophilic activation of the aldehyde group .


Physical And Chemical Properties Analysis

1-Chloroisoquinoline-6-carbaldehyde is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Materials Science and Surface Modification

1-Chloroisoquinoline-6-carbaldehyde can participate in surface modification reactions. Researchers explore its use in functionalizing surfaces (e.g., polymers, nanoparticles) for specific applications. Surface-bound derivatives may exhibit altered properties, such as enhanced adhesion or improved wettability.

1-Chloroisoquinoline-6-carbaldehyde on Sigma-Aldrich

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It can cause skin irritation and serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding ingestion, skin contact, and inhalation .

properties

IUPAC Name

1-chloroisoquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSADBAYHQRKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloroisoquinoline-6-carbaldehyde

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